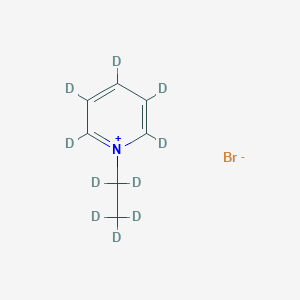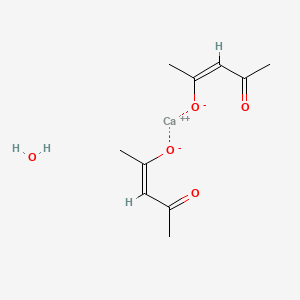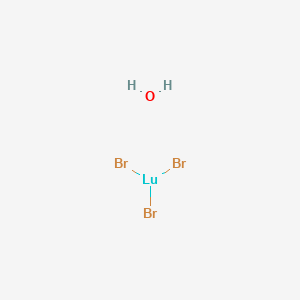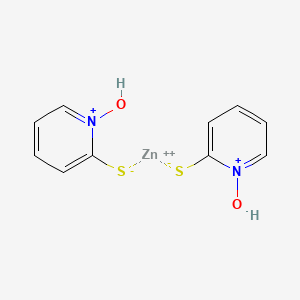
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide typically involves the deuteration of pyridine and ethyl groups. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas is often recycled to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The deuterated ethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products
The major products depend on the type of reaction. For example, substitution with hydroxide yields a deuterated pyridinium hydroxide, while oxidation can produce deuterated pyridine N-oxide.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential in drug development, particularly in improving the stability and half-life of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide involves the interaction of its deuterated pyridinium ion with various molecular targets. The presence of deuterium alters the bond strength and reaction kinetics, leading to different pathways and outcomes compared to non-deuterated analogs. This can affect enzyme activity, receptor binding, and overall metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentadeuterio-1-ethylpyridin-1-ium;bromide: Similar structure but with hydrogen instead of deuterium in the ethyl group.
1-(1,1,2,2,2-Pentadeuterioethyl)pyridin-1-ium;bromide: Lacks deuteration on the pyridine ring.
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;chloride: Similar structure but with chloride instead of bromide.
Uniqueness
The uniqueness of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide lies in its complete deuteration, which provides enhanced stability and distinct reaction kinetics. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes.
Propiedades
Número CAS |
947601-99-2 |
|---|---|
Fórmula molecular |
C7H10BrN |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D,4D,5D,6D,7D; |
Clave InChI |
ABFDKXBSQCTIKH-BCYFSIEASA-M |
SMILES isomérico |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Br-] |
SMILES canónico |
CC[N+]1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















